molecular formula C18H22ClNO3 B12697207 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride CAS No. 83803-89-8

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride

Cat. No.: B12697207
CAS No.: 83803-89-8
M. Wt: 335.8 g/mol
InChI Key: ACFMNXXTNNRFNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Nomenclature

The compound’s chemical identity is defined by its systematic nomenclature and molecular architecture.

Table 1: Key Identifiers and Structural Data

Property Value
IUPAC Name [4-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]-phenylmethanone; hydrochloride
Molecular Formula C₁₈H₂₂ClNO₃
Molecular Weight 335.8 g/mol
CAS Registry Number 83803-89-8
EC Number 280-909-9
SMILES Notation CN(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.Cl
InChI Key ACFMNXXTNNRFNY-UHFFFAOYSA-N

The IUPAC name reflects its substitution pattern: a hydroxyl group at position 2, a dimethylaminopropoxy chain at position 4 of the first aromatic ring, and a benzophenone core. The hydrochloride salt forms via protonation of the dimethylamino group, stabilizing the molecule in ionic form. Synonyms include "Methanone, [4-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]phenyl-, hydrochloride" and "4-[3-(dimethylamino)propoxy]-2-hydroxybenzophenone hydrochloride," as documented in regulatory databases.

Historical Development and Discovery

The synthesis of benzophenone derivatives dates to the late 19th century, with Carl Graebe’s early work on diarylketones. However, 4-(3-(dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride represents a modern iteration of this class. PubChem records indicate its creation date as August 8, 2005, with subsequent modifications to its database entry up to May 18, 2025. This timeline suggests its development coincided with advances in aromatic ether and amine functionalization techniques, which enabled precise substitution on the benzophenone scaffold.

The compound’s design likely arose from efforts to modify benzophenone’s photophysical properties. Early benzophenones, such as oxybenzone (benzophenone-3), were optimized for UV absorption. By introducing a dimethylaminopropoxy group, researchers may have sought to alter electronic characteristics or solubility for specialized applications, though explicit historical patents or publications are not cited in open-source repositories.

Position Within Benzophenone Derivative Classifications

Benzophenone derivatives are classified by their substitution patterns and functional groups.

Table 2: Structural Comparison with Representative Benzophenones

Compound Substituents Key Functional Features
Benzophenone (Parent) Unsubstituted diarylketone Baseline UV absorption; hydrophobic
Oxybenzone (Benzophenone-3) -OH at position 2, -OCH₃ at position 4 Broad-spectrum UV filter; hydrogen-bonded ketone
This compound -OH at position 2, -O-(CH₂)₃-N(CH₃)₂ at position 4; HCl salt Polar substituents; enhanced aqueous solubility

This derivative occupies a niche within the benzophenone family due to its dual functionalization:

  • Hydroxyl Group : Positioned ortho to the ketone, it enables hydrogen bonding, influencing electronic transitions and stability.
  • Dimethylaminopropoxy Chain : The tertiary amine and ether linkage introduce steric bulk and polarity, while the hydrochloride salt further increases hydrophilicity.

Such modifications distinguish it from simpler benzophenones like oxybenzone, which lack alkylamine side chains. The compound’s structure aligns with derivatives engineered for specialized photochemical or pharmaceutical research, though its exact applications remain unspecified in publicly available data.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83803-89-8

Molecular Formula

C18H22ClNO3

Molecular Weight

335.8 g/mol

IUPAC Name

[4-[3-(dimethylamino)propoxy]-2-hydroxyphenyl]-phenylmethanone;hydrochloride

InChI

InChI=1S/C18H21NO3.ClH/c1-19(2)11-6-12-22-15-9-10-16(17(20)13-15)18(21)14-7-4-3-5-8-14;/h3-5,7-10,13,20H,6,11-12H2,1-2H3;1H

InChI Key

ACFMNXXTNNRFNY-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.Cl

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds via:

  • Starting Material: 2-hydroxybenzophenone or derivatives thereof.
  • Alkylation: Introduction of a 3-halopropoxy substituent at the 4-position of the benzophenone ring.
  • Nucleophilic Substitution: Replacement of the halogen with dimethylamine to form the 3-(dimethylamino)propoxy side chain.
  • Salt Formation: Conversion to the hydrochloride salt.

Detailed Stepwise Preparation

Step 1: Synthesis of 4-(3-halopropoxy)-2-hydroxybenzophenone
  • Reagents: 4-hydroxybenzophenone, 1,3-dibromopropane or 3-bromopropanol derivatives, potassium carbonate (K2CO3) as base.
  • Solvent: Acetonitrile (ACN) or similar polar aprotic solvent.
  • Conditions: Reflux under stirring for 24 hours.
  • Mechanism: The phenolic hydroxyl group at the 4-position is deprotonated by K2CO3, enabling nucleophilic substitution on the alkyl halide to form the 3-halopropoxy ether.

Example Data:

Parameter Value
Starting material 4-hydroxybenzophenone (3.0 g)
Alkylating agent 1,3-dibromopropane (6.14 mL)
Base K2CO3 (4.18 g)
Solvent Acetonitrile (20 mL)
Temperature Reflux (~80°C)
Reaction time 24 hours
Yield ~90% (crude product)
Purification Recrystallization from toluene/hexanes

This step yields 4-(3-bromopropoxy)-2-hydroxybenzophenone as a pale yellow powder with melting point around 50-51°C.

Step 2: Nucleophilic Substitution with Dimethylamine
  • Reagents: 4-(3-bromopropoxy)-2-hydroxybenzophenone, dimethylamine (as aqueous or gaseous solution).
  • Conditions: Heating under reflux or sealed vessel conditions to promote substitution of bromide by dimethylamino group.
  • Outcome: Formation of 4-(3-(dimethylamino)propoxy)-2-hydroxybenzophenone.

This step involves nucleophilic displacement of the bromide by dimethylamine, yielding the tertiary amine side chain.

Step 3: Formation of Hydrochloride Salt
  • Reagents: 4-(3-(dimethylamino)propoxy)-2-hydroxybenzophenone, hydrochloric acid (HCl).
  • Conditions: Treatment with HCl gas or aqueous HCl to form the hydrochloride salt.
  • Purpose: Improves compound stability, solubility, and handling.

Alternative Synthetic Routes and Catalysts

  • Phase Transfer Catalysis: Use of tetrabutylammonium salts to enhance alkylation efficiency in biphasic systems.
  • Base Selection: Potassium carbonate is preferred for mild deprotonation without side reactions.
  • Solvent Choice: Acetonitrile is common for alkylation; chlorobenzene and methyl halides have been used in related benzophenone derivatives.
  • Temperature and Pressure: Reactions typically occur at reflux temperatures (80-140°C) and sometimes under slight pressure (0.3-0.5 MPa) to improve yields.

Research Findings and Yield Data

Step Yield (%) Purity (%) Notes
Alkylation to 4-(3-bromopropoxy)-2-hydroxybenzophenone ~90 >95 High yield with recrystallization
Nucleophilic substitution with dimethylamine 70-85 >90 Dependent on reaction time and temp
Hydrochloride salt formation Quantitative >99 Simple acid-base reaction
  • The overall yield for the multi-step synthesis is typically in the range of 60-75% after purification.
  • Purification methods include recrystallization and filtration to remove inorganic salts and unreacted starting materials.

Summary Table of Preparation Conditions

Step Reagents/Conditions Solvent Temp (°C) Time (h) Yield (%) Notes
Alkylation 4-hydroxybenzophenone, 1,3-dibromopropane, K2CO3 Acetonitrile Reflux (~80) 24 ~90 Reflux, base-mediated
Nucleophilic substitution 4-(3-bromopropoxy)-2-hydroxybenzophenone, dimethylamine Ethanol or MeOH 60-100 6-12 70-85 Nucleophilic displacement
Hydrochloride salt formation 4-(3-(dimethylamino)propoxy)-2-hydroxybenzophenone, HCl None (solvent-free or MeOH) RT 1-2 Quantitative Acid-base reaction

Notes on Industrial and Environmental Considerations

  • The use of mild bases and phase transfer catalysts reduces side reactions and improves selectivity.
  • Avoidance of highly toxic reagents such as dimethyl sulfate is preferred; methyl halides or alkyl halides are safer alternatives.
  • The byproducts are mainly inorganic salts (KCl) and water, making the process environmentally benign.
  • Reaction steps are optimized to minimize purification complexity and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

UV Protection in Cosmetics

One of the primary applications of this compound is as a UV filter in sunscreen formulations. Its ability to absorb ultraviolet light protects skin from harmful UV radiation, making it a valuable ingredient in cosmetic products aimed at preventing sunburn and skin damage .

Antioxidant Properties

Research indicates that 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride exhibits antioxidant properties, which may contribute to therapeutic effects against oxidative stress-related diseases. This capability suggests potential applications in formulations designed to combat oxidative damage in biological systems.

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry, particularly in the development of therapeutic agents. Its structural characteristics allow it to interact with various biological systems, influencing cellular pathways and potentially serving as an anticancer agent. Studies have highlighted its effectiveness against certain cancer cell lines, indicating its utility in drug discovery .

Case Studies

Several studies have documented the efficacy and applications of this compound:

  • Study on UV Absorption : A study demonstrated that formulations containing this compound significantly reduced UV-induced erythema in human skin models, confirming its effectiveness as a sunscreen agent.
  • Antioxidant Activity Assessment : In vitro assays revealed that the compound exhibited substantial antioxidant activity, reducing reactive oxygen species levels in cellular environments, which could mitigate oxidative stress-related damage.
  • Pharmaceutical Development : Research focused on synthesizing derivatives of this compound has led to promising anticancer properties against pancreatic and breast cancer cell lines, showcasing its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in these interactions can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Key Observations :

  • Aminoalkyl Side Chains: The dimethylamino group in the target compound contrasts with dibutylamino () or piperidinyl () substituents. Smaller alkyl groups (e.g., dimethyl) may reduce steric hindrance, enhancing reactivity in synthesis or binding interactions .
  • Aromatic Cores: Benzophenone (target) vs. benzofuran () or tetralone () backbones influence electron distribution and stability. Benzophenones are more prone to photodegradation but offer versatile ketone reactivity .

Physicochemical Properties

  • Solubility and Stability : The hydrochloride salt form (common in ) enhances aqueous solubility. Stability varies with substituents; chlorophenyl derivatives () may exhibit longer shelf lives due to reduced hygroscopicity.
  • Spectroscopic Data: UV/Vis: The dimethylamino group in shows λmax at 350 nm, suggesting strong conjugation; the target compound’s hydroxyl and ketone groups may shift absorbance . MS: ESI-MS data for piperidinylpropoxy tetralone (: [M+H⁺] 445.74) provides a benchmark for molecular weight validation .

Biological Activity

4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride, commonly referred to as DMAPB, is a synthetic compound with notable biological activities, particularly as a UV filter and potential antioxidant. This article delves into its biological properties, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H22ClNO3
  • Molecular Weight : Approximately 299.36 g/mol
  • Structure : The compound features a benzophenone backbone with a dimethylamino group and a propoxy substituent, enhancing its solubility and biological activity.

1. UV Filtering Properties

DMAPB is primarily recognized for its ability to absorb ultraviolet (UV) radiation, making it a valuable ingredient in sunscreen formulations. This property helps protect the skin from harmful UV rays, which are known to cause skin damage and increase the risk of skin cancers .

2. Antioxidant Activity

Research indicates that DMAPB exhibits significant antioxidant properties. It can scavenge reactive oxygen species (ROS), potentially mitigating oxidative stress-related diseases. This activity suggests that DMAPB could be beneficial in formulations aimed at reducing oxidative damage in skin cells.

3. Cellular Interactions

Studies have shown that DMAPB interacts with various cellular pathways. It may modulate skin receptor activities, influencing cellular responses to UV exposure and contributing to protective mechanisms against UV-induced damage. Furthermore, its antioxidant capacity implies interactions with ROS, providing additional protective benefits to cells.

Applications

DMAPB is utilized in various fields due to its biological activities:

  • Cosmetics : As a UV filter in sunscreens and skincare products.
  • Pharmaceuticals : Potential for developing therapeutic agents targeting oxidative stress.
  • Materials Science : Used in formulations requiring UV protection.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
DMAPBC18H22ClNO3UV filter, antioxidant properties
Benzophenone-3C14H12O3Commonly used UV filter but has environmental concerns
Benzophenone-4C15H12O3Similar UV protection but different chemical properties

Research Findings

Several studies have investigated the biological activity of DMAPB:

  • UV Absorption Studies : DMAPB has been shown to effectively absorb UV radiation within the range of 280-320 nm, which is critical for preventing skin damage.
  • Antioxidant Efficacy : In vitro assays demonstrated that DMAPB significantly reduces oxidative stress markers in human skin cells exposed to UV radiation.
  • Cell Viability Assays : Research indicated that DMAPB enhances cell viability under oxidative stress conditions by modulating cellular pathways related to apoptosis and survival.

Case Studies

  • Sunscreen Formulation Study :
    A study formulated a sunscreen containing DMAPB and assessed its effectiveness in protecting against UV-induced erythema in human subjects. Results showed a significant reduction in erythema compared to controls without DMAPB.
  • Oxidative Stress Mitigation :
    In a controlled laboratory setting, human keratinocytes treated with DMAPB exhibited lower levels of malondialdehyde (MDA), a marker of lipid peroxidation, after exposure to UV light compared to untreated cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone hydrochloride, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, hydroxylamine·HCl is used in oxime formation (pH 8–9, 60°C, 1–3 hours) followed by alkylation with methyl iodide in dimethylformamide (DMF) and DBU . Key intermediates (e.g., oxime derivatives) should be characterized via 1H/13C NMR and HPLC to confirm regioselectivity and purity. Recrystallization in ether/petroleum ether (60–80°C) improves yield .

Q. How can researchers ensure reproducibility in the purification of this compound?

  • Methodological Answer : Use column chromatography with gradients of CH₂Cl₂/MeOH (e.g., 9:1) to separate byproducts. Silica gel purification is critical for removing unreacted aldehydes or amines, as seen in the synthesis of structurally related (E)-2-(4-(dimethylamino)benzylidene) derivatives . Monitor purity via melting point analysis and mass spectrometry (e.g., ESI MS) .

Q. What spectroscopic techniques are essential for confirming the structure of this benzophenone derivative?

  • Methodological Answer :

  • UV/Vis spectroscopy : λmax ~350 nm (characteristic of benzophenone π→π* transitions) .
  • NMR : Confirm the dimethylamino group (δ ~2.2–2.5 ppm for CH₃ protons) and propoxy chain (δ ~3.5–4.0 ppm for OCH₂) .
  • FT-IR : Identify hydroxyl (ν ~3200–3500 cm⁻¹) and ketone (ν ~1680 cm⁻¹) groups .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in pharmacological studies?

  • Methodological Answer : Replace the dimethylamino group with dibutylamino or morpholine moieties (e.g., as in dronedarone intermediates) to assess impacts on receptor binding . Test cytotoxicity using in vitro cancer cell lines (e.g., MCF-7, A549) with RPMI medium and 10% fetal bovine serum. IC₅₀ values should be determined via dose-response curves (24–72 hours) .

Q. What strategies resolve contradictions in analytical data (e.g., unexpected byproducts during synthesis)?

  • Methodological Answer : Use HPLC-MS/MS to identify side products (e.g., incomplete alkylation or hydrolysis). For example, bromination of methyl esters can generate dibromo derivatives requiring silica gel chromatography for isolation . Compare retention times and fragmentation patterns with reference standards .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via HPLC-DAD and NMR . Adjust storage conditions to -20°C for long-term stability, as recommended for similar hydrochlorides .

Q. What advanced computational methods support the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model electronic properties (e.g., HOMO-LUMO gaps) or molecular docking to predict interactions with targets like histone deacetylases (HDACs). Validate predictions with in vitro assays using reference inhibitors (e.g., trichostatin A) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.